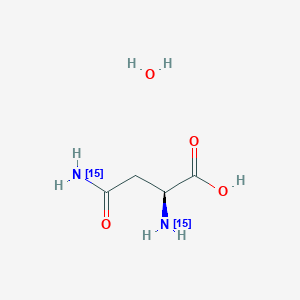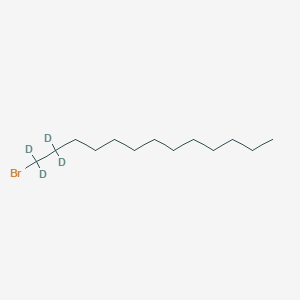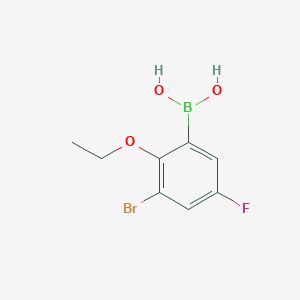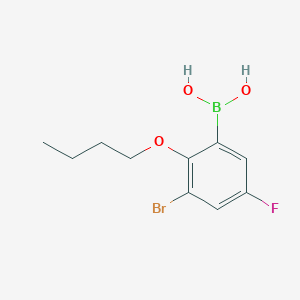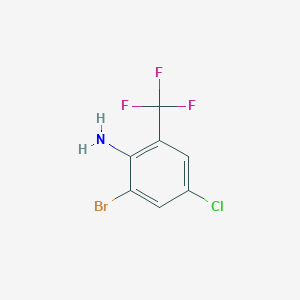
2-Bromo-4-chloro-6-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Bromo-4-chloro-6-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of anilines, which are derivatives of phenylamine. Anilines are important in the synthesis of a wide range of products, including dyes, pharmaceuticals, and agrochemicals. The specific substituents on the aniline ring, such as bromo, chloro, and trifluoromethyl groups, can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of substituted anilines can be achieved through various methods. For instance, a photocatalytic approach using Ru(bpy)3Cl2 as a catalyst has been developed for the fluoroalkylation of anilines, which could potentially be applied to synthesize compounds similar to 2-Bromo-4-chloro-6-(trifluoromethyl)aniline . Another method involves high-pressure hydrolysis and reduction reactions, followed by addition reactions with specific reagents to introduce the desired substituents onto the aniline ring . Additionally, transition metal-free synthesis methods have been reported, which offer a way to synthesize meta-substituted anilines, including those with bromo and trifluoromethyl groups, starting from cyclopentanones .
Molecular Structure Analysis
The molecular structure of substituted anilines can be characterized using various techniques, including X-ray diffraction, which has been used to determine the crystal structure of a related compound, 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline . The presence of different substituents can influence the molecular geometry and the dihedral angles between aromatic rings in the molecule. Additionally, the electronic structure can be studied using quantum chemical calculations, such as density functional theory (DFT), to derive optimized geometries and understand the electron distribution within the molecule .
Chemical Reactions Analysis
Substituted anilines can undergo a variety of chemical reactions, which are influenced by the nature of the substituents. For example, the presence of halogen substituents can facilitate further halogenation reactions, as demonstrated in the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline . The reactivity of these compounds can also be tailored for the synthesis of functional molecules, as the substituents can act as reactive sites for further modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted anilines are determined by their molecular structure. The presence of halogen and trifluoromethyl groups can affect properties such as polarity, boiling point, and solubility. Vibrational spectroscopy studies, including FT-IR and FT-Raman, can provide insights into the functional groups present in the molecule and their influence on the vibrational wavenumbers . Additionally, the thermodynamic parameters and chemical reactivity of these compounds can be analyzed through computational studies, which can predict properties such as the HOMO-LUMO energy gap and molecular electrostatic potential surfaces .
Applications De Recherche Scientifique
Vibrational Analysis and Spectroscopic Applications
2-Bromo-4-chloro-6-(trifluoromethyl)aniline has been the subject of various scientific studies, particularly in the field of vibrational analysis and spectroscopy. One such study focused on the vibrational analysis of this compound and similar molecules using techniques like Fourier Transform-Infrared and Fourier Transform-Raman. The effects of electron-donating and withdrawing on the aniline structure and the impact of substituent positions on vibrational spectra were key areas of exploration. Moreover, this study delved into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions through theoretical density functional theory computations (Revathi et al., 2017).
Another noteworthy contribution to this field is the comprehensive vibrational spectroscopic analysis of 4-chloro-2-(trifluoromethyl) aniline. This research recorded the Fourier-transform infrared and FT-Raman spectra and carried out quantum chemical calculations to understand the energies, geometrical structure, and vibrational wavenumbers. Additionally, this study highlighted the compound's potential non-linear optical (NLO) behavior and provided a detailed interpretation of its infrared and Raman spectra (Arivazhagan et al., 2012).
Chemical Synthesis and Applications
The compound's role in chemical synthesis, especially in the preparation of derivatives, has been extensively documented. For instance, the synthesis of a series of isatin derivatives, including those with fluoro-, chloro-, bromo-, and trifluoromethyl-groups, has been achieved from m-substituted aniline by reactions involving chloral hydrate/hydroxylamine hydrochloride and the Sandmeyer method (Zhenmin, 2008).
Moreover, studies have also revealed the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones through a transition metal-free method, showcasing the compound's role in facilitating the synthesis of anilines with complex substitution patterns (Staudt et al., 2022).
Crystal Structure Analysis
Research into the crystal structures of related compounds, such as p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, has provided insights into molecular interactions and structural arrangements, further adding to the understanding of such compounds in the realm of crystallography (Ojala et al., 2001).
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-4-chloro-6-(trifluoromethyl)aniline is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .
Mode of Action
It is known that this compound can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Pathways
It is known that the compound can have an impact on the respiratory system .
Pharmacokinetics
A study has shown that the metabolic fate and urinary excretion of this compound have been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .
Result of Action
Exposure to this compound can lead to skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWOSDJUIAUNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584853 | |
| Record name | 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912617-74-4 | |
| Record name | 2-Bromo-4-chloro-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912617-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 912617-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








